

Application Notes: Chitotriose Trihydrochloride for Endochitinase Activity Detection

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Compound of Interest					
Compound Name:	Chitotriose trihydrochloride				
Cat. No.:	B12420981	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endochitinases are glycoside hydrolase enzymes that catalyze the random, internal cleavage of β -1,4-N-acetylglucosamine linkages within a chitin polymer. These enzymes are critical in the life cycles of a vast range of organisms, from bacteria and fungi to plants and animals. In fungi, they are involved in morphogenesis and nutrition, while in plants and animals, they often play a role in defense against pathogens. In humans, enzymes like chitotriosidase (CHIT1) are expressed by macrophages and are implicated in immune responses and certain diseases, making them valuable biomarkers and potential therapeutic targets.

The detection and quantification of endochitinase activity are crucial for understanding these biological processes and for the development of novel therapeutics, such as antifungal agents or modulators of inflammatory diseases. **Chitotriose trihydrochloride** serves as a specific and soluble substrate for this purpose, enabling reliable and reproducible measurement of endochitinase activity.

Principle of Detection

Chitotriose is a well-defined trisaccharide of N-acetylglucosamine (GlcNAc)₃. Endochitinases can cleave the internal β-1,4 glycosidic bond of this molecule, releasing smaller chitooligosaccharide fragments (chitobiose and N-acetylglucosamine). Unlike larger, insoluble



chitin polymers, **chitotriose trihydrochloride** is highly soluble, providing a homogenous solution for enzymatic assays.

The enzymatic activity can be quantified by measuring the increase in reducing ends generated from the hydrolysis of the substrate. This is commonly achieved through a colorimetric reaction, such as the 3,5-dinitrosalicylic acid (DNS) method, which reacts with the newly formed reducing sugars to produce a colored product measurable by a spectrophotometer.

Advantages of Chitotriose Trihydrochloride as a Substrate

- Specificity: As a trimer, chitotriose is a substrate primarily for endo-acting chitinases, as exochitinases (like β-N-acetylglucosaminidases) typically act on the non-reducing ends of longer chitin chains.
- Solubility: Its high solubility in aqueous buffers eliminates the complications associated with heterogeneous assays that use insoluble substrates like colloidal chitin.
- Defined Structure: Chitotriose has a precise molecular weight and structure
 (C₁₈H₃₅N₃O₁₃·3HCl), allowing for accurate molar concentration calculations and kinetic
 studies.[1]
- Versatility: It can be used in various assay formats, including colorimetric and potentially coupled enzymatic assays for high-throughput screening.

Applications

- Enzyme Characterization: Determining the kinetic parameters (Km, Vmax) and optimal reaction conditions (pH, temperature) of purified or recombinant endochitinases.
- Drug Discovery: Screening for inhibitors of fungal or human endochitinases, which could lead to new antifungal drugs or anti-inflammatory therapies.
- Biocontrol Research: Assessing the chitinolytic potential of microorganisms used as biocontrol agents against fungal plant pathogens.[1][2]



• Clinical Diagnostics: Developing assays to measure chitotriosidase activity in biological samples, which can be a biomarker for diseases like Gaucher's disease.

Quantitative Data Summary

The following table summarizes typical kinetic and operational parameters for endochitinase activity using chitotriose or similar substrates. Values can vary significantly depending on the specific enzyme source and assay conditions.



Parameter	Value / Range	Enzyme Source Example(s)	Substrate	Notes
Michaelis Constant (Km)	~0.87 mM	Trichoderma harzianum	Chitotriose	Km was reported as 0.53 g/L and converted using MW of 610.86 g/mol .[3] Low mM range indicates good affinity.
Optimal pH	4.0 - 7.5	Trichoderma spp., Bacillus spp.	Chitotriose / Colloidal Chitin	Most fungal and bacterial chitinases exhibit optimal activity in acidic to neutral pH.[1][3][4][5]
Optimal Temperature	30°C - 60°C	Trichoderma spp., Bacillus spp.	Chitotriose / Colloidal Chitin	Optimal temperature reflects the physiological environment of the source organism.[6][7][8]
Molecular Weight	610.86 g/mol	N/A	Chitotriose trihydrochloride	C18H35N3O13·3H Cl.[1]
Storage (Substrate)	-20°C	N/A	Chitotriose trihydrochloride	Store desiccated to ensure stability.

Experimental Protocols



Protocol 1: Colorimetric Endochitinase Assay using the DNS Method

This protocol describes the measurement of endochitinase activity by quantifying the release of reducing sugars from **chitotriose trihydrochloride**.

A. Materials and Reagents

- Chitotriose trihydrochloride (MW: 610.86 g/mol)
- Endochitinase sample (purified enzyme, cell lysate, or culture supernatant)
- Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or Sodium Phosphate Buffer appropriate for the enzyme's optimal pH.
- DNS (3,5-Dinitrosalicylic acid) Reagent:
 - Dissolve 1 g of DNS and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH.
 - Gently heat to dissolve completely.
 - Cool to room temperature and adjust the final volume to 100 mL with deionized water.
 - Store in a dark bottle at 4°C.
- N-acetyl-D-glucosamine (GlcNAc) standard solution (1 mg/mL)
- 96-well microplate
- Microplate reader (absorbance at 540 nm)
- · Thermostatic incubator or water bath
- B. Procedure
- Prepare Substrate Solution: Prepare a 1 mg/mL (~1.64 mM) solution of chitotriose trihydrochloride in the chosen Assay Buffer.



- Prepare GlcNAc Standards: Create a standard curve by preparing serial dilutions of the GlcNAc standard solution (e.g., 0, 100, 200, 400, 600, 800, 1000 μg/mL) in Assay Buffer.
- Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions:
 - Test Samples: 50 μL of Substrate Solution + 50 μL of enzyme sample.
 - Enzyme Blank (Control): 50 μL of Assay Buffer + 50 μL of enzyme sample.
 - Substrate Blank (Control): 50 μL of Substrate Solution + 50 μL of Assay Buffer.
 - Standards: 100 μL of each GlcNAc standard dilution.
- Enzymatic Reaction: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C or 50°C) for a fixed time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop Reaction & Color Development: Stop the reaction by adding 100 μL of DNS Reagent to all wells (samples, blanks, and standards).
- Incubation: Seal the plate and heat at 95-100°C for 10 minutes to allow for color development.
- Cooling: Cool the plate to room temperature for 10-15 minutes.
- Measurement: Measure the absorbance of all wells at 540 nm using a microplate reader.
- C. Data Analysis
- Subtract the absorbance of the appropriate blanks from the test sample readings.
- Plot the absorbance of the GlcNAc standards versus their concentration to generate a standard curve.
- Use the standard curve equation to determine the concentration of reducing sugars (in GlcNAc equivalents) produced in each enzyme reaction.



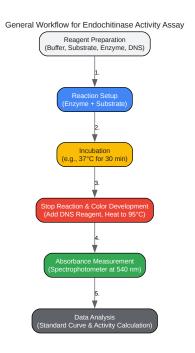
• Calculate the enzyme activity. One unit (U) of endochitinase activity is typically defined as the amount of enzyme that releases 1 μmol of reducing sugar (as GlcNAc) per minute under the specified assay conditions.

Visualizations

Biological Pathway: Role of Chitotriosidase in Macrophage Function

Caption: Chitotriosidase (CHIT1) degrades chitin from pathogens within macrophage phagolysosomes.

Experimental Workflow: Endochitinase Activity Assay



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